3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole
Description
3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is a 1,2,4-triazole derivative characterized by a central triazole ring substituted with a 3-chlorobenzylthio group at position 3, a 2-furyl group at position 5, and a methyl group at position 4 (Figure 1).
The methyl group at position 4 stabilizes the triazole ring, contributing to metabolic stability . Synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides or copper-catalyzed azide-alkyne cycloadditions (CuAAC), followed by selective functionalization .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-18-13(12-6-3-7-19-12)16-17-14(18)20-9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJVHRDTTPMBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole typically involves the reaction of 3-chlorobenzyl chloride with 5-(2-furyl)-4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like acetone at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Analogues
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole | - 3-Chlorobenzylthio - 2-Furyl - 4-Methyl |
Antimicrobial, potential neuroprotective | Reference compound |
| 3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine | - 2-Chlorobenzylthio - 2-Pyridyl - 4-Amino |
Neuroprotective, anti-inflammatory | Pyridyl group enhances metal-binding capacity; amino group increases solubility |
| 3-[(3-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole | - 3-Chlorobenzylthio - 4-Pyridyl - 2-Furylmethyl |
Agricultural fungicide | Pyridyl substitution broadens antifungal spectrum; furylmethyl adds steric bulk |
| 5-(2-Furyl)-4-methyl-3-[(3-methylphenyl)methylthio]-1,2,4-triazole | - 3-Methylbenzylthio - 2-Furyl - 4-Methyl |
Antimicrobial | Methylphenyl group reduces electronegativity, altering target affinity |
| Fluconazole | - Difluorophenyl - 1,2,4-Triazole |
Antifungal (CYP51 inhibition) | Lacks thioether linkage; fluorinated phenyl enhances pharmacokinetics |
| 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole | - 2,6-Dichlorobenzylthio - 2-Furyl - 4-Allyl |
Agricultural fungicide | Dichloro substitution increases potency against resistant fungi; allyl group improves volatility |
Mechanistic Insights
- Antimicrobial Action : The target compound inhibits ergosterol biosynthesis in fungi, similar to Fluconazole, but its thioether linkage may facilitate alternative binding modes in resistant strains .
- Neuroprotective Potential: Unlike agricultural analogues (e.g., ), the target compound’s 2-furyl group may modulate neuroinflammatory pathways by targeting reactive oxygen species (ROS) .
Biological Activity
3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antiproliferative, and cytotoxic properties based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anti-inflammatory Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives of 1,2,4-triazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . The compound's ability to reduce oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) further supports its potential as an anti-inflammatory agent.
Table 1: Anti-inflammatory Effects of Triazole Derivatives
| Compound | IC50 (µM) | Inhibitory Effect |
|---|---|---|
| Compound A | 0.84 | TNF-α Production |
| Compound B | 2.6 | COX-2 Inhibition |
| Compound C | 1.15 | FLAP Inhibition |
Antiproliferative Activity
Several studies have highlighted the antiproliferative effects of triazole derivatives against various cancer cell lines. For example, compounds with similar structures have shown significant cytotoxicity against colorectal cancer cell lines such as HT-29. The mechanism involves interaction with key signaling pathways and enzymes associated with cancer proliferation .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HT-29 | TZ55.7 | 10.5 |
| MDA-MB-231 | TZ53.7 | 12.8 |
| PC3 | TZ3a.7 | 15.0 |
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using various human cancer cell lines. The results indicated low toxicity against normal cell lines while displaying significant activity against cancerous cells.
Table 3: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|
| Normal Cells | >100 | Low |
| MDA-MB-231 | 98.08 | Moderate |
| HT-29 | <20 | High |
Case Studies
A notable study explored the effects of a series of S-substituted triazoles on colorectal cancer cells. The synthesized compounds exhibited varying degrees of cytotoxicity and were found to induce cell cycle arrest in both sub-G0/G1 and G0/G1 phases . This highlights the potential for developing new therapeutic agents based on triazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
